1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](3-methoxyphenyl)methyl}piperidine-4-carboxamide
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Overview
Description
1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](3-methoxyphenyl)methyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H23N5O4S and its molecular weight is 453.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research on azole derivatives, including triazole compounds with structural elements similar to the query compound, has shown antimicrobial activities. For instance, Başoğlu et al. (2013) synthesized new 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives starting from furan-2-carbohydrazide, demonstrating activity against tested microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013). Similarly, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives that exhibited good or moderate antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis and Pharmacological Evaluation
The synthesis of complex molecules like the query compound often targets pharmacological applications. Kumar et al. (2017) synthesized a series of novel derivatives involving furan and piperazine structures, which were evaluated for antidepressant and antianxiety activities, demonstrating significant biological activity (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017). This indicates the potential for similar complex compounds to be used in neuropsychiatric disorder research.
Antagonistic Activities and Molecular Modeling
Compounds with structures incorporating elements like furan, piperidine, and triazole have been studied for their antagonist activities and binding affinities through molecular modeling. Vu et al. (2004) explored piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine for adenosine A2a receptor antagonistic activities, showing potential for Parkinson's disease treatment (Vu, Pan, Peng, Kumaravel, Smits, Jin, Phadke, Engber, Huang, Reilly, Tam, Grant, Hetu, & Petter, 2004).
Neuroinflammation Imaging
Compounds structurally similar to the query molecule have been used in PET imaging to target specific receptors in the brain, such as the macrophage colony-stimulating factor 1 receptor (CSF1R), which is associated with microglia and neuroinflammation. Horti et al. (2019) developed a PET radiotracer specific for CSF1R, providing a tool for noninvasive imaging of neuroinflammation in vivo (Horti, Naik, Foss, Minn, Misheneva, Du, Wang, Mathews, Wu, Hall, Lacourse, Ahn, Nam, Lesniak, Valentine, Pletnikova, Troncoso, Smith, Calabresi, Savonenko, Dannals, Pletnikov, & Pomper, 2019).
Mechanism of Action
Target of Action
Compounds containing similar moieties such as indole derivatives and 1,2,4-triazoles have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological functions, making these compounds useful pharmacophores .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This interaction with its targets can lead to various changes at the molecular level.
Biochemical Pathways
Compounds with similar structures have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
1,2,4-triazole hybrids have been shown to exhibit weak to high cytotoxic activities against tumor cell lines . This suggests that the compound may have potential anticancer effects.
Properties
IUPAC Name |
1-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(3-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S/c1-30-15-5-2-4-14(12-15)17(26-9-7-13(8-10-26)19(23)28)18-21(29)27-22(32-18)24-20(25-27)16-6-3-11-31-16/h2-6,11-13,17,29H,7-10H2,1H3,(H2,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYFYPNITISUJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCC(CC5)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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